molecular formula C11H23N3O B7930160 (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide

Cat. No.: B7930160
M. Wt: 213.32 g/mol
InChI Key: VTDUWTNWSKWRBA-RGURZIINSA-N
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Description

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide is a chiral amide derivative featuring a pyrrolidine scaffold substituted with methyl and ethyl groups. The stereochemistry at the pyrrolidine and propionamide moieties likely influences its physicochemical and biological properties. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product catalog .

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)8-10-6-5-7-13(10)3/h9-10H,4-8,12H2,1-3H3/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDUWTNWSKWRBA-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCN1C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide, a compound featuring both a pyrrolidine ring and a propionamide group, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound's IUPAC name is (2S)-2-amino-N-[(3R)-1-methylpyrrolidin-3-yl]propanamide, with a molecular formula of C11H23N3OC_{11}H_{23}N_3O and a molecular weight of 213.32 g/mol. Its structure includes an amino group, a propionamide moiety, and a chiral pyrrolidine ring, which contribute to its unique reactivity and biological interactions.

The biological activity of (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:

  • Enzyme Interaction : The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
  • Receptor Binding : It may bind to neurotransmitter receptors, influencing neuronal signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide. In vitro tests have demonstrated significant antibacterial activity against various strains:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound could be developed as a therapeutic agent against resistant bacterial strains .

Neuroactive Properties

The compound has also been investigated for its neuroactive properties. It acts as a modulator for potassium channels, which are critical in regulating neuronal excitability. Research indicates that it may enhance neuronal activity through Kv7 channel activation, similar to the effects observed with retigabine, a known anticonvulsant .

Case Studies

  • Antibacterial Efficacy : In one study, (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed complete bacterial death within 8 hours at MIC concentrations of 0.0039 mg/mL, highlighting its potential as a rapid antimicrobial agent .
  • Neuropharmacological Effects : Another study focused on the compound's ability to activate Kv7 channels in neuronal cells. The results indicated that it significantly increased the firing rate of neurons compared to control groups, suggesting its potential use in treating neurological disorders such as epilepsy .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide may exhibit bioactive properties, particularly in enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific molecular targets, which could lead to therapeutic applications in various diseases. The compound's ability to modulate the activity of enzymes suggests potential use in drug design and development.

Case Studies
Several studies have investigated the biological activities of this compound. For instance, its binding affinity to various receptors has been analyzed to understand its pharmacological effects better. These studies are crucial for identifying the compound's potential as a lead candidate for new drug formulations.

Organic Synthesis

Chiral Building Block
(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide serves as a valuable chiral building block in organic synthesis. Its chiral nature allows for the synthesis of complex organic molecules with high enantiomeric purity. This property is particularly useful in the pharmaceutical industry, where the chirality of compounds can significantly influence their biological activity.

Synthetic Pathways
The synthesis of (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide typically involves multi-step reactions that can include alkylation and amination processes. These methods allow for the efficient production of the compound while maintaining its chiral integrity .

Research and Development

Enzyme Interaction Studies
Research into the interaction of (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide with various enzymes has highlighted its potential as a modulator of enzymatic activity. Understanding these interactions can provide insights into its therapeutic effects and guide further development in drug design .

Comparative Analysis with Analog Compounds
Comparative studies with structurally similar compounds have shown that (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide exhibits distinct chemical reactivity and biological activity. This uniqueness makes it an attractive candidate for further research in medicinal chemistry and related fields.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (N-linked) Molecular Formula Molar Mass (g/mol) Key Features Source
Target Compound Ethyl, 1-methyl-pyrrolidin-2-ylmethyl C₁₂H₂₄N₃O* ~226.34 Discontinued commercial product
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide Cyclopropyl, 1-methyl-pyrrolidin-2-ylmethyl C₁₂H₂₃N₃O 225.33 Enhanced metabolic stability due to cyclopropyl
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide Benzyl, ethyl C₁₈H₂₈N₃O* ~302.44 Increased lipophilicity from benzyl group
(S)-2-Amino-N-methyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide Methyl, (R)-1-methylpyrrolidin-3-yl C₉H₁₉N₃O 185.27 Compact structure with altered stereochemistry

*Estimated based on structural similarity.

Key Observations:

  • Substituent Effects: Replacing the ethyl group with cyclopropyl () introduces ring strain, which may enhance metabolic stability and binding affinity in biological systems . Conversely, the benzyl-substituted analog () likely exhibits higher lipophilicity, impacting membrane permeability .
  • Stereochemical Impact: The (S)-configuration in the target compound contrasts with the (R)-pyrrolidin-3-yl group in , which could lead to divergent interactions with chiral receptors or enzymes .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s molecular weight (~226 g/mol) falls within the "drug-like" range, comparable to cyclopropyl (225 g/mol) and benzyl (~302 g/mol) analogs. The cyclopropyl variant’s lower molar mass may improve aqueous solubility compared to bulkier benzyl derivatives .
  • Melting Points: reports a melting range of 81.3–88.3°C for a structurally related butyramide, suggesting that the target compound may exhibit similar thermal stability .

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